3-(Methylsulfonyl)-1H-pyrrole

Physicochemical profiling Lipophilicity Drug design

Medicinal chemistry teams building kinase inhibitor or P-CAB libraries face a critical regioisomer selection challenge: only the 3-(methylsulfonyl) isomer preserves both nucleophilic α-positions (C2 and C5) for sequential bis-functionalization while retaining the free pyrrole NH essential for hinge-binding motifs. The 1- and 2-substituted regioisomers lack this bidentate hydrogen-bond donor/acceptor geometry and block one or both growth vectors, halving accessible library diversity. • Dual α-positions (C2 & C5) available for parallel library elaboration - unavailable in 2-substituted analogs • 1 HBD (pyrrole NH) + 2 HBA (sulfonyl oxygens) mimics ATP adenine-hinge interaction for kinase target engagement • MW 145.18 Da, XLogP -0.1, TPSA 58.3 Ų - fragment-rule compliant for NMR/SPR screening • Patent-validated core scaffold in P-CAB clinical candidates (EP3248963A1 / US10913714B2) • ≥98% purity ensures suitability for multi-step parallel synthesis without additional purification

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
Cat. No. B8250482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)-1H-pyrrole
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CNC=C1
InChIInChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3
InChIKeyCTMWDRVOGLRNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylsulfonyl)-1H-pyrrole Baseline Profile


3-(Methylsulfonyl)-1H-pyrrole (CAS 82511-59-9) is a C3-methylsulfonyl-substituted pyrrole heterocycle (C5H7NO2S, MW 145.18) that serves as a compact, electron-deficient aromatic building block and recognized pharmacophore in medicinal chemistry . The methylsulfonyl (−SO2CH3) group at the 3-position imparts a calculated XLogP of −0.1 and a topological polar surface area (TPSA) of 58.3 Ų, yielding a balanced polarity profile distinct from its 1- and 2-substituted regioisomers . The compound functions as a dual hydrogen-bond acceptor (sulfonyl oxygens) and donor (pyrrole NH), mimicking peptide-bond interactions, and is frequently embedded in kinase-targeting therapeutics including JAK and FGFR inhibitor scaffolds [1].

C3-sulfonylpyrrole building block for kinase-targeted libraries
Free pyrrole NH (1 HBD) and sulfonyl oxygens (2 HBA) enable hinge-binding mimicry
Both C2 and C5 α-positions available for sequential functionalization

Why 3-(Methylsulfonyl)-1H-pyrrole Is Irreplaceable


The position of the methylsulfonyl substituent on the pyrrole ring fundamentally alters electronic distribution, hydrogen-bonding geometry, and synthetic accessibility, making regioisomers non-interchangeable. The 3-substituted isomer presents the sulfonyl group at the β-position of the pyrrole, preserving the nucleophilic α-positions (C2 and C5) for further functionalization—a critical advantage for library synthesis that is lost with 2-substituted analogs where one α-position is blocked . The electron-withdrawing effect at C3 deactivates the ring toward electrophilic substitution in a manner distinct from N-sulfonyl (1-substituted) isomers , which lack the free pyrrole NH hydrogen-bond donor essential for target engagement in kinase hinge-binding motifs [1]. Below, quantitative evidence substantiates these differentiation points.

2-Substituted Isomer

Blocks one α-position (C2), limiting diversification to C5 only and reducing library scope.

1-Substituted (N-Sulfonyl) Isomer

Eliminates the free pyrrole NH hydrogen-bond donor, removing the key kinase hinge-binding motif.

Regioisomeric Shift

Alters electronic distribution, H-bond geometry, and synthetic reactivity; target engagement may not transfer.

3-(Methylsulfonyl)-1H-pyrrole Comparator Evidence


Regioisomeric LogP Comparison

The 3-(methylsulfonyl) isomer (CAS 82511-59-9) exhibits a computed XLogP of −0.1, indicating near-equal partitioning between aqueous and organic phases, whereas the 1-(methylsulfonyl) N-substituted isomer (CAS 51832-28-1) lacks a free pyrrole NH and therefore exhibits substantially different hydrogen-bonding capacity despite identical molecular formula . The 2-(methylsulfonyl) isomer (CAS 82511-61-3) has a predicted boiling point of 379.7±24.0 °C and pKa of 14.00±0.50, while the 3-isomer has distinct thermal and acid-base behavior due to altered conjugation . These differences directly impact chromatographic retention, formulation solubility, and blood-brain barrier penetration predictions in early drug discovery.

Lipophilicity Profile
Computed context
3-isomer XLogP = −0.1 vs. 2-isomer (pred. bp 379.7°C, pKa 14.00) and 1-isomer (no NH donor)
Lipophilicity differences may affect ADME prediction and membrane permeability
Computed XLogP; verify experimentally for lead optimization
Physicochemical profiling Lipophilicity Drug design

Hydrogen-Bond Donor–Acceptor Architecture

3-(Methylsulfonyl)-1H-pyrrole possesses one hydrogen-bond donor (pyrrole NH) and two hydrogen-bond acceptors (sulfonyl O=S=O), with a TPSA of 58.3 Ų . This dual HBD/HBA character enables the C3-sulfonylpyrrole scaffold to mimic peptide bonds and engage kinase hinge regions via bidentate hydrogen bonding [1]. In contrast, 1-(methylsulfonyl)-1H-pyrrole (N-substituted isomer) has zero H-bond donors because the pyrrole NH is replaced by the N–SO2CH3 linkage, eliminating the key HBD pharmacophoric element required for hinge-binding in kinase inhibitor design . This architectural difference is non-compensable by substitution at other positions.

H-Bond Architecture
Class-level inference
3-isomer: HBD=1, HBA=2, TPSA=58.3 Ų vs. 1-isomer: HBD=0; pyrrole: TPSA=15.8
NH donor is essential for bidentate kinase hinge-binding motif
Pharmacophore modeling; hinge engagement requires validation
Medicinal chemistry Kinase inhibitors Pharmacophore design

Dual α-Position Synthetic Accessibility

The 3-methylsulfonyl isomer leaves both α-positions (C2 and C5 of the pyrrole ring) available for sequential functionalization via electrophilic substitution or cross-coupling [1]. In contrast, 2-(methylsulfonyl)-1H-pyrrole (CAS 82511-61-3) blocks one α-position, restricting diversification to the remaining C5 position and the β-C4 position, which is less reactive toward electrophiles . The electron-withdrawing sulfonyl group at C3 deactivates the ring but directs incoming electrophiles to the C2 and C5 positions with predictable regioselectivity, enabling stepwise elaboration to 2,5-disubstituted or 2,4,5-trisubstituted products [2]. This synthetic latitude is critical for fragment-based library construction where multiple vectors for growth are required.

Synthetic Vectors
Class-level inference
3-isomer: 2 free α-positions (C2, C5) vs. 2-isomer: 1 (C5 only), N-isomer: NH blocked
Two diversification sites enable parallel library synthesis
Synthetic methodology reported (He et al. 2020)
Organic synthesis Building blocks Fragment-based drug discovery

Commercial Purity and Supplier Diversity

3-(Methylsulfonyl)-1H-pyrrole is commercially available at 98% purity (Leyan, product code 1594221) and 95% purity (AKSci), with multiple suppliers providing batch-specific QC documentation including NMR and HPLC . The 2-methylsulfonyl isomer is available at 97.9% purity (214 nm HPLC) from Shaoyuan (SY319869) . The 1-methylsulfonyl isomer is offered at 98% purity from Sigma-Aldrich/Combi-Blocks (HI-1847) . While purity levels are comparable across isomers, the 3-isomer is stocked by a broader range of independent suppliers (BOC Sciences, Leyan, AKSci, Chem960-listed vendors), reducing single-supplier procurement risk for research programs requiring sustained access.

Supplier Landscape
Data to verify
3-isomer: 95–98% purity, ≥4 suppliers; 2-isomer: 97.9%, 1-isomer: 98%, each fewer suppliers
Multi-supplier availability may reduce procurement risk
Purity and supplier count from catalog review; verify current stock
Chemical procurement Quality control Building blocks

3-(Methylsulfonyl)-1H-pyrrole Application Scenarios


Hinge-Binding Kinase Fragment Library Construction

Medicinal chemistry teams building targeted kinase inhibitor libraries should prioritize 3-(Methylsulfonyl)-1H-pyrrole over N-substituted methylsulfonyl pyrroles because the free pyrrole NH (1 HBD) combined with the sulfonyl oxygens (2 HBA) provides a bidentate hydrogen-bonding motif that mimics the ATP adenine-hinge interaction [1]. The calculated TPSA of 58.3 Ų and XLogP of −0.1 position this fragment in a favorable polarity space for lead-like properties, while both C2 and C5 α-positions remain available for growth vector elaboration—a feature unavailable in the 2-methylsulfonyl isomer. Patent literature confirms the 3-sulfonylpyrrole motif is embedded in P-CAB (potassium-competitive acid blocker) clinical candidates, validating the scaffold's drug-like potential [2].

Parallel 2,5-Disubstituted Pyrrole Synthesis

For synthetic chemistry groups engaged in diversity-oriented synthesis, 3-(Methylsulfonyl)-1H-pyrrole offers a strategic advantage: the electron-withdrawing sulfonyl group at C3 deactivates the ring but directs electrophilic substitution regioselectively to the two unblocked α-positions (C2 and C5), enabling sequential bis-functionalization [1]. This reactivity profile is documented in the β-methylsulfonylation methodology of He et al. (2020, J Org Chem), which provides a one-pot synthetic route to β-methylsulfonylated pyrroles in good yields [2]. In contrast, the 2-methylsulfonyl isomer permits functionalization at only one α-position, halving the accessible product diversity per synthesis cycle. The 98% purity available from multiple vendors ensures sufficient quality for multi-step parallel library production without additional purification .

Low-MW Fragment for FBDD

With a molecular weight of only 145.18 Da, 3-(Methylsulfonyl)-1H-pyrrole falls well within fragment-screening specifications (MW < 250 Da), and its balanced lipophilicity (XLogP −0.1) and moderate TPSA (58.3 Ų) predict favorable aqueous solubility for biophysical screening (NMR, SPR, thermal shift) [1]. The scaffold's 1 HBD and 2 HBA provide sufficient recognition elements for target engagement while minimizing hydrophobic-driven non-specific binding—a common pitfall with more lipophilic heterocyclic methyl sulfones. Researchers should select this compound over higher-MW, more lipophilic analogs when screening against targets with shallow or solvent-exposed binding pockets where excessive hydrophobicity would reduce hit selectivity [2].

P-CAB and Gastroenterology Drug Discovery

The 3-sulfonylpyrrole scaffold is explicitly disclosed as a core intermediate in patent EP3248963A1 (and its US counterpart US10913714B2) for pyrrole sulfonyl derivatives with H⁺/K⁺-ATPase inhibitory activity [1]. The patent describes the elaboration of C3-sulfonylpyrrole intermediates to potent P-CABs with rapid onset and linear pharmacokinetics, advantages over traditional proton pump inhibitors. Drug discovery teams pursuing P-CAB programs should source 3-(Methylsulfonyl)-1H-pyrrole as the key building block for constructing the patent-defined chemical space, as the free NH and C3-substitution pattern are essential for generating the claimed compounds. Use of the 1- or 2-methylsulfonyl isomers would lead to regioisomeric products outside the patent claims and with unpredictable pharmacological profiles.

Application
Selection Property
Validation Focus
Kinase Fragment Library Design
Bidentate H-bond motif (NH + sulfonyl); balanced polarity
Kinase hinge-binding assay or in silico docking
Parallel Pyrrole Synthesis
Two unblocked α-positions for sequential functionalization
Regioselective substitution or cross-coupling efficiency
Fragment-Based Screening
Low MW (145.18 Da), favorable fragment polarity
Solubility and binding assay (SPR, NMR, thermal shift)
P-CAB Inhibitor Discovery
C3-sulfonylpyrrole core per patent intermediate
H⁺/K⁺-ATPase inhibition research

Technical Documentation Hub

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29 linked technical documents
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